Locostatin

Description

Properties

IUPAC Name |

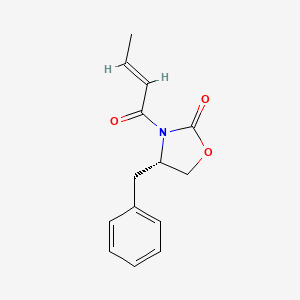

(4S)-4-benzyl-3-[(E)-but-2-enoyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-2-6-13(16)15-12(10-18-14(15)17)9-11-7-4-3-5-8-11/h2-8,12H,9-10H2,1H3/b6-2+/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTZAFVPPWUIPBH-QSLRECBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40879994 | |

| Record name | Locostatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90719-30-5 | |

| Record name | Locostatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90719-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Locostatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Locostatin as a Raf Kinase Inhibitor Protein (RKIP) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Locostatin, a small molecule inhibitor of Raf Kinase Inhibitor Protein (RKIP). RKIP is a critical regulator of multiple intracellular signaling pathways, including the Ras/Raf/MEK/ERK (MAPK) cascade, and its dysregulation is implicated in various diseases, notably cancer. This compound has been identified as a tool compound for studying RKIP function. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for its use, and visualizes the associated signaling pathways and experimental workflows. Importantly, this guide also addresses the ongoing scientific discussion regarding the specificity of this compound and its potential off-target effects, offering a balanced perspective for researchers in the field.

Introduction to Raf Kinase Inhibitor Protein (RKIP)

Raf Kinase Inhibitor Protein (RKIP), also known as Phosphatidylethanolamine-Binding Protein 1 (PEBP1), is a highly conserved, 23 kDa protein that plays a pivotal role in regulating key cellular processes.[1] Its primary function is the inhibition of the MAP kinase signaling pathway by directly interacting with Raf-1 kinase, preventing its phosphorylation of MEK.[2] Beyond the MAPK pathway, RKIP is known to modulate other significant signaling networks, including the NF-κB and G protein-coupled receptor (GPCR) pathways.[3] Due to its role as a tumor suppressor and its frequent downregulation in metastatic cancers, RKIP has emerged as an attractive therapeutic target.[4]

This compound: An Inhibitor of RKIP

This compound (also known as UIC-1005) is a cell-permeable, non-antibacterial oxazolidinone derivative that has been characterized as an inhibitor of RKIP.[5][6] It has been utilized as a chemical probe to investigate the cellular functions of RKIP and to explore the therapeutic potential of RKIP inhibition.

Mechanism of Action

This compound acts as a covalent inhibitor of RKIP.[7] Its mechanism involves the alkylation of a highly conserved histidine residue, His86, located within the ligand-binding pocket of RKIP.[3][7] This covalent modification sterically hinders the interaction of RKIP with its binding partners.[7]

The key steps in this compound's mechanism of action are:

-

Binding to the Ligand Pocket: this compound initially binds to the conserved ligand-binding pocket of RKIP.[7]

-

Covalent Modification: The electrophilic α,β-unsaturated carbonyl group of this compound reacts with the nucleophilic His86 residue, forming a covalent bond.[6][7]

-

Disruption of Protein-Protein Interactions: The covalent adduct of this compound on RKIP prevents the binding of downstream signaling molecules, most notably Raf-1 kinase and G protein-coupled receptor kinase 2 (GRK2).[3][7] Interestingly, this compound does not appear to disrupt the interaction of RKIP with IKKα or TAK1, suggesting a degree of specificity in the protein-protein interactions it affects.[3][7]

-

Hydrolysis: Over time, the RKIP-Locostatin adduct can undergo partial hydrolysis, resulting in a smaller RKIP-butyrate adduct.[3][7]

Figure 1. Mechanism of this compound's covalent modification of RKIP and subsequent disruption of protein interactions.

Quantitative Data

While specific IC50 or Ki values for this compound's inhibition of RKIP are not widely reported in the literature, the kinetics of its irreversible binding have been characterized.

| Parameter | Value | Conditions | Reference |

| Second-order rate constant (k) | 13.09 ± 1.36 M-1s-1 | Irreversible association at 25°C | [8] |

Specificity and Off-Target Effects: A Critical Consideration

A significant point of discussion in the scientific literature is the specificity of this compound for RKIP. While some studies demonstrate its ability to disrupt the RKIP-Raf-1 interaction and activate the MAPK pathway, other research suggests that this compound has off-target effects, particularly on the cytoskeleton.[1][9]

Key findings from studies on this compound's specificity include:

-

RKIP-Independent Effects on Cell Migration: this compound has been shown to inhibit cell migration in cells depleted of or deficient in RKIP, suggesting a mechanism independent of its interaction with RKIP.[1]

-

Cytoskeletal Disruption: Treatment with this compound can lead to the reorganization of the actin cytoskeleton and disruption of the mitotic spindle.[1]

-

Lack of MAPK Activation: In some cell lines, this compound treatment did not result in the expected activation of the MAPK pathway (measured by ERK phosphorylation), even at concentrations that inhibit cell migration.[1]

These findings suggest that while this compound can bind to and inhibit RKIP, its observed cellular effects may be a composite of both on-target and off-target activities. Researchers using this compound should be aware of these potential confounding factors and are encouraged to use RKIP-knockdown or knockout cell lines as controls to validate the RKIP-dependency of their observations.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for studying the effects of this compound. Researchers should optimize these protocols for their specific cell types and experimental systems.

Co-Immunoprecipitation to Assess RKIP-Raf-1 Interaction

This protocol is designed to determine if this compound disrupts the interaction between RKIP and Raf-1.

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and a mild detergent like NP-40) supplemented with protease and phosphatase inhibitors.

-

Pre-incubation with this compound: In a key step for observing the inhibitory effect, pre-incubate purified or recombinant RKIP (e.g., 100 nM) with this compound (e.g., 200 µM) or a vehicle control (e.g., DMSO) at 37°C for 6 hours.[3] Shorter incubation times or lower temperatures (e.g., 30 minutes at 4°C) may not be sufficient to observe disruption of the interaction due to the slow binding kinetics.[3][8]

-

Immunoprecipitation: Add the pre-incubated RKIP-Locostatin mixture to cell lysates containing Raf-1 or to immunoprecipitated Raf-1. Incubate at room temperature for 1 hour with rotation.

-

Washing: Pellet the immunoprecipitate by centrifugation and wash the pellet multiple times (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the proteins from the beads using SDS-PAGE sample buffer, separate the proteins by SDS-PAGE, and perform a Western blot analysis using antibodies against RKIP and Raf-1 to assess co-precipitation.

Figure 2. Experimental workflow for co-immunoprecipitation to study the effect of this compound on the RKIP-Raf-1 interaction.

Cell Migration (Wound Healing) Assay

This assay is used to assess the effect of this compound on cell motility.

-

Cell Seeding: Seed cells in a multi-well plate and grow to a confluent monolayer.

-

Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash the cells to remove detached cells and add fresh media containing various concentrations of this compound (e.g., 10-50 µM) or a vehicle control.

-

Image Acquisition: Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.

-

Analysis: Quantify the rate of wound closure by measuring the area of the wound at each time point.

Signaling Pathways Affected by this compound

The primary signaling pathway modulated by RKIP is the MAPK/ERK pathway. By inhibiting RKIP, this compound is expected to relieve the inhibition on Raf-1, leading to the activation of the downstream cascade.

Figure 3. The MAPK signaling pathway and the inhibitory roles of RKIP and this compound.

However, as noted, some studies report that this compound's effects on cell migration and the cytoskeleton may be independent of this pathway.[1] For instance, this compound has been shown to affect GSK3β expression, which could in turn influence cell proliferation and migration through alternative pathways.[9]

Conclusion

This compound is a valuable tool for studying the function of RKIP, a key regulator of cellular signaling. Its ability to covalently bind to and inhibit RKIP has provided insights into the role of RKIP in various cellular processes. However, researchers must be cognizant of the reports of its off-target effects, particularly on the cytoskeleton, and the potential for RKIP-independent mechanisms of action. Future research should aim to further elucidate the full spectrum of this compound's cellular targets and to develop more specific RKIP inhibitors for therapeutic applications. The use of appropriate controls, such as RKIP-null cell lines, is paramount in dissecting the on-target versus off-target effects of this compound.

References

- 1. Raf Kinase Inhibitory Protein Protects Cells against this compound-Mediated Inhibition of Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of Marine-Derived Natural Products as Raf Kinase Inhibitory Protein (RKIP)-Binding Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Disrupts Association of Raf Kinase Inhibitor Protein With Binding Proteins by Modifying a Conserved Histidine Residue in the Ligand-Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pan-Cancer Computational Analysis of RKIP (PEBP1) and LKB1 (STK11) Co-Expression Highlights Distinct Immunometabolic Dynamics and Therapeutic Responses Within the Tumor Microenvironment [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound Disrupts Association of Raf Kinase Inhibitor Protein With Binding Proteins by Modifying a Conserved Histidine Residue in the Ligand-Binding Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound, a disrupter of Raf kinase inhibitor protein, inhibits extracellular matrix production, proliferation, and migration in human uterine leiomyoma and myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Locostatin's Covalent Grasp: A Technical Deep Dive into its Binding Site on RKIP

For Immediate Release

This technical guide provides an in-depth analysis of the binding interaction between the small molecule inhibitor, Locostatin, and the Raf-1 Kinase Inhibitor Protein (RKIP). This document is intended for researchers, scientists, and drug development professionals interested in the modulation of RKIP activity and its associated signaling pathways.

Executive Summary

This compound is a potent inhibitor of Raf-1 Kinase Inhibitor Protein (RKIP), a key regulator of cellular signaling cascades, including the MAPK/ERK pathway. This guide elucidates the specific binding site of this compound on RKIP, detailing the covalent nature of the interaction and its functional consequences. Through a comprehensive review of experimental data, we present the quantitative binding kinetics, detailed methodologies for key experiments, and visual representations of the involved signaling pathways and experimental workflows. This information is critical for the rational design of novel therapeutics targeting RKIP in various diseases, including cancer.

The this compound Binding Site: A Covalent Modification of Histidine 86

This compound exerts its inhibitory effect on RKIP through a covalent modification of a specific and highly conserved residue within the ligand-binding pocket.

Key Findings:

-

Covalent Adduct Formation: this compound irreversibly binds to RKIP by forming a covalent bond.[1][2]

-

Target Residue: The primary site of alkylation by this compound has been identified as Histidine 86 (His86) .[1] This residue is situated within the conserved ligand-binding pocket of RKIP.[1]

-

Mechanism of Action: The binding of this compound to His86 sterically hinders the interaction of RKIP with its downstream targets, notably Raf-1 kinase and G protein-coupled receptor kinase 2 (GRK2).[1] This disruption of protein-protein interactions is the basis for this compound's inhibitory function. Interestingly, this compound's binding does not affect RKIP's association with other proteins like IKKα or TAK1, suggesting a selective mechanism of inhibition.[1]

Quantitative Analysis of this compound-RKIP Binding

The interaction between this compound and RKIP has been characterized by slow binding kinetics, indicative of a covalent modification. The following table summarizes the available quantitative data for this interaction.

| Parameter | Value | Conditions | Reference |

| Second-order rate constant (k_assoc) | 13.09 ± 1.36 M⁻¹s⁻¹ | 25°C | [1] |

Note: Due to the irreversible, covalent nature of the binding, a traditional equilibrium dissociation constant (Kd) is not applicable. The second-order rate constant reflects the rate of the covalent modification.

Experimental Protocols

The characterization of the this compound binding site on RKIP has been achieved through a combination of sophisticated experimental techniques. Detailed methodologies for these key experiments are provided below.

Mass Spectrometry for Adduct Identification

Objective: To identify the specific residue on RKIP that is covalently modified by this compound.

Methodology:

-

Incubation: Recombinant human RKIP is incubated with an excess of this compound to ensure complete modification. A control sample of RKIP is incubated under identical conditions without this compound.

-

Tryptic Digestion: The this compound-treated and control RKIP samples are subjected to in-solution tryptic digestion to generate a library of peptides.

-

LC-MS/MS Analysis: The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The mass spectra of the peptides from the this compound-treated sample are compared to the control. A mass shift corresponding to the addition of a this compound molecule (or a fragment thereof) on a specific peptide is identified.

-

Peptide Sequencing: Tandem mass spectrometry (MS/MS) is used to sequence the modified peptide, pinpointing the exact amino acid residue that is covalently bound to this compound. This analysis revealed His86 as the site of modification.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Mapping

Objective: To confirm the binding of this compound to the ligand-binding pocket of RKIP.

Methodology:

-

Protein Expression and Purification: ¹⁵N-labeled RKIP is expressed in E. coli and purified.

-

NMR Sample Preparation: A solution of ¹⁵N-labeled RKIP is prepared in a suitable NMR buffer.

-

Acquisition of HSQC Spectra: A baseline ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of RKIP is acquired. Each peak in this spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.

-

Titration with this compound Precursor: A non-reactive precursor of this compound is titrated into the RKIP sample. The precursor binds non-covalently to the same pocket but does not form a covalent bond, which would lead to protein precipitation and be unsuitable for NMR.

-

Spectral Analysis: A series of ¹H-¹⁵N HSQC spectra are recorded at increasing concentrations of the precursor. Chemical shift perturbations (changes in the position of peaks) are monitored. Residues exhibiting significant chemical shift changes are located in or near the binding site. This method confirmed that the precursor binds to the conserved ligand-binding pocket of RKIP.

Site-Directed Mutagenesis

Objective: To confirm the functional importance of His86 in the interaction with this compound.

Methodology:

-

Primer Design: Mutagenic primers are designed to introduce a single nucleotide change in the RKIP gene, resulting in the substitution of Histidine 86 with a non-reactive amino acid, such as Alanine (H86A).

-

Mutagenesis PCR: The H86A mutation is introduced into the RKIP expression vector using a polymerase chain reaction (PCR)-based site-directed mutagenesis protocol.

-

Transformation and Sequencing: The mutated plasmid is transformed into E. coli, and the presence of the desired mutation is confirmed by DNA sequencing.

-

Protein Expression and Purification: The mutant RKIP (H86A) protein is expressed and purified.

-

Binding Assay: The interaction of the H86A mutant with this compound is assessed using techniques such as mass spectrometry or pull-down assays. The absence of covalent modification on the mutant protein confirms the critical role of His86.

Pull-Down Assays for Protein-Protein Interaction Analysis

Objective: To determine the effect of this compound on the interaction between RKIP and its binding partners (e.g., Raf-1).

Methodology:

-

Bait Protein Immobilization: A tagged version of RKIP (e.g., His-tagged or GST-tagged) is immobilized on affinity beads.

-

Incubation with Prey Protein: The immobilized RKIP is incubated with a cell lysate or a purified solution containing the prey protein (e.g., Raf-1).

-

This compound Treatment: In parallel experiments, the immobilized RKIP is pre-incubated with this compound before the addition of the prey protein.

-

Washing: The beads are washed to remove non-specific binding proteins.

-

Elution and Analysis: The protein complexes are eluted from the beads, separated by SDS-PAGE, and analyzed by Western blotting using antibodies specific for the prey protein. A decrease in the amount of co-eluted Raf-1 in the presence of this compound indicates that the inhibitor disrupts the RKIP-Raf-1 interaction.[1]

Visualizing the Molecular Interactions and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

RKIP Signaling Pathway and this compound's Point of Intervention

References

- 1. This compound Disrupts Association of Raf Kinase Inhibitor Protein With Binding Proteins by Modifying a Conserved Histidine Residue in the Ligand-Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Disrupts Association of Raf Kinase Inhibitor Protein With Binding Proteins by Modifying a Conserved Histidine Residue in the Ligand-Binding Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

RKIP-Independent Effects of Locostatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Locostatin (B12463155), initially identified as an inhibitor of Raf Kinase Inhibitor Protein (RKIP), has demonstrated significant biological activity independent of its interaction with RKIP. This technical guide provides an in-depth analysis of these RKIP-independent effects, focusing on the molecular mechanisms, cellular consequences, and experimental methodologies used to elucidate these off-target activities. The primary RKIP-independent effects of this compound converge on the disruption of the cytoskeleton, leading to potent inhibition of cell migration, defects in mitotic spindle formation, and reorganization of the actin network. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved.

Introduction

This compound, (S)-(+)-4-benzyl-3-crotonyl-2-oxazolidinone, was first described as a small molecule that binds to RKIP, disrupting its interaction with Raf-1 and thereby inhibiting the MAPK signaling pathway.[1] This was proposed to be the mechanism behind its observed inhibition of cell migration. However, subsequent research has revealed that the primary effects of this compound on cell motility and cytoskeletal integrity are independent of RKIP and the MAPK cascade.[2][3] These findings highlight the importance of characterizing the off-target effects of chemical probes and potential therapeutic agents. This guide focuses exclusively on these RKIP-independent activities of this compound.

RKIP-Independent Mechanisms of Action

The predominant RKIP-independent effects of this compound are centered on the profound disruption of the cellular cytoskeleton. These effects are observed in various cell types, including those deficient in RKIP, underscoring the off-target nature of these activities.[2][4]

Disruption of the Actin Cytoskeleton and Inhibition of Cell Migration

This compound induces a rapid and dramatic reorganization of the actin cytoskeleton, leading to a significant impairment of cell migration.[2][4] This is characterized by the loss of actin stress fibers and a collapse of the actin network.[2][4] While the direct molecular target responsible for this effect is not yet definitively identified, the observed phenotype is consistent with the modulation of proteins that regulate actin dynamics, such as members of the Rho family of small GTPases.

Interference with Mitotic Spindle Formation

In addition to its effects on the actin cytoskeleton, this compound disrupts the formation and function of the mitotic spindle, which is primarily composed of microtubules.[2][4] Treatment with this compound leads to an increase in abnormal mitotic spindles and defects in chromosome condensation and segregation.[2][4] This suggests that this compound may interact with proteins involved in microtubule dynamics or spindle assembly.

Quantitative Data on RKIP-Independent Effects

The following tables summarize the quantitative data from key studies demonstrating the RKIP-independent effects of this compound.

| Cell Line | This compound Concentration (µM) | Assay | Observed Effect | % Inhibition/Effect | Reference |

| Mouse Embryonic Fibroblasts (MEFs) RKIP+/+ | 50 | Wound Healing | Inhibition of cell migration at 24h | ~80% | [5] |

| MEFs RKIP-/- | 50 | Wound Healing | Inhibition of cell migration at 24h | 96 ± 5% | [5] |

| MEFs RKIP+/+ | 20 | Mitotic Spindle Analysis | Increased abnormal spindles at 2h | Data not quantified | [2][4] |

| MEFs RKIP-/- | 20 | Mitotic Spindle Analysis | Increased abnormal spindles at 2h | Data not quantified | [2][4] |

Experimental Protocols

Wound Healing (Scratch) Assay for Cell Migration

This assay is used to assess the effect of this compound on collective cell migration.

Materials:

-

Cells of interest (e.g., Mouse Embryonic Fibroblasts)

-

Complete culture medium

-

6-well tissue culture plates

-

Sterile p200 pipette tips

-

Phosphate-Buffered Saline (PBS)

-

This compound (dissolved in DMSO)

-

Vehicle control (DMSO)

-

Phase-contrast microscope with a camera

Procedure:

-

Seed cells in 6-well plates at a density that will form a confluent monolayer within 24 hours.

-

Once confluent, create a "scratch" in the monolayer using a sterile p200 pipette tip.

-

Wash the wells twice with PBS to remove detached cells and debris.

-

Replace the PBS with fresh culture medium containing the desired concentration of this compound or vehicle control.

-

Capture images of the scratch at time 0 and at regular intervals (e.g., 4, 8, 24 hours) using a phase-contrast microscope.

-

The rate of wound closure is quantified by measuring the area of the cell-free region at each time point using image analysis software (e.g., ImageJ).

Immunofluorescence Staining of the Cytoskeleton

This protocol is for visualizing the effects of this compound on the actin and microtubule cytoskeletons.

Materials:

-

Cells grown on glass coverslips

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibodies (e.g., anti-α-tubulin)

-

Fluorescently labeled secondary antibodies

-

Fluorescently labeled phalloidin (B8060827) (for F-actin)

-

DAPI or Hoechst stain (for nuclei)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with this compound or vehicle for the desired time and concentration.

-

Fix the cells with 4% PFA in PBS for 10 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding with blocking solution for 30 minutes.

-

Incubate with primary antibody (e.g., anti-α-tubulin) diluted in blocking solution for 1 hour at room temperature.

-

Wash three times with PBS.

-

Incubate with a mixture of the appropriate fluorescently labeled secondary antibody and fluorescently labeled phalloidin in blocking solution for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Counterstain nuclei with DAPI or Hoechst stain for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips on microscope slides using mounting medium.

-

Visualize the stained cells using a fluorescence microscope.

MAPK Activity Assay (Western Blot for Phospho-ERK)

This assay determines whether this compound affects the MAPK pathway in an RKIP-independent manner.

Materials:

-

Cell lysates from this compound-treated and control cells

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-ERK and anti-total-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot imaging system

Procedure:

-

Lyse cells after treatment with this compound and a stimulant (e.g., EGF) as per standard protocols.

-

Determine protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

Signaling Pathways and Experimental Workflows

Proposed RKIP-Independent Signaling of this compound

The following diagram illustrates the proposed RKIP-independent mechanism of this compound, leading to cytoskeletal disruption.

Caption: Proposed RKIP-independent pathway of this compound action.

Contrasting Signaling Effects of this compound

While strong evidence points to RKIP-independent effects, some studies report RKIP-dependent signaling. This diagram contrasts the two proposed mechanisms.

Caption: Contrasting proposed signaling pathways of this compound.

Experimental Workflow for Characterizing this compound's Effects

This diagram outlines a typical experimental workflow to investigate the cellular effects of this compound.

Caption: Experimental workflow for studying this compound's effects.

Discussion and Future Directions

The evidence strongly indicates that the primary mechanism by which this compound inhibits cell migration is through the disruption of the cytoskeleton, an effect that is independent of its interaction with RKIP. While the effects on the actin and microtubule networks are well-documented, the direct molecular target(s) of this compound that mediate these profound cellular changes remain to be identified. Future research employing techniques such as chemical proteomics and affinity-based pulldown assays coupled with mass spectrometry will be crucial in elucidating the direct binding partners of this compound.

Furthermore, the conflicting reports on the role of the MAPK and GSK3β pathways in this compound's activity warrant further investigation. A careful comparison of the experimental conditions, cell types, and this compound concentrations used in these studies may help to reconcile these discrepancies.

For drug development professionals, the case of this compound serves as a critical reminder of the importance of thorough off-target profiling. While initially promising as a specific RKIP inhibitor, its potent cytoskeletal effects highlight the potential for unintended biological consequences. Understanding these RKIP-independent effects is essential for interpreting experimental data and for considering the broader therapeutic potential and liabilities of this compound and its analogs.

Conclusion

This compound exerts potent RKIP-independent effects on the cytoskeleton, leading to the inhibition of cell migration and defects in mitosis. These activities appear to be the dominant cellular response to this compound treatment. This technical guide provides a comprehensive overview of these effects, including quantitative data, detailed experimental protocols, and visual representations of the underlying processes. A thorough understanding of these RKIP-independent mechanisms is paramount for researchers utilizing this compound as a chemical probe and for those exploring its potential in a therapeutic context. The identification of the direct molecular targets of this compound will be a critical next step in fully unraveling its complex biology.

References

- 1. promega.com [promega.com]

- 2. pnas.org [pnas.org]

- 3. [PDF] Small-molecule inhibitors targeting G-protein–coupled Rho guanine nucleotide exchange factors | Semantic Scholar [semanticscholar.org]

- 4. Activation of Rho Family GTPases by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Approaches of targeting Rho GTPases in cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Locostatin: A Technical Guide to its Role in the Inhibition of Cell Migration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cell migration is a fundamental biological process implicated in a myriad of physiological and pathological conditions, including wound healing, immune responses, and cancer metastasis. The intricate orchestration of cell movement involves a dynamic interplay of signaling pathways and cytoskeletal rearrangements. Locostatin, a small molecule inhibitor, has emerged as a valuable tool for dissecting the molecular mechanisms governing cell migration. This technical guide provides an in-depth analysis of the role of this compound in inhibiting cell migration, with a focus on its effects on cellular signaling and cytoskeletal architecture. While initially identified as a disruptor of the Raf kinase inhibitor protein (RKIP)-Raf-1 interaction, compelling evidence suggests that this compound's anti-migratory effects are primarily mediated through the modulation of the actin cytoskeleton, independent of the MAPK pathway.[1][2][3][4] This document details the current understanding of this compound's mechanism of action, presents quantitative data from key studies, provides detailed experimental protocols for assessing its effects, and visualizes the implicated signaling pathways and experimental workflows.

Introduction

The study of cell migration is paramount for understanding and developing therapeutic interventions for various diseases. Small molecule inhibitors that can modulate cell motility are invaluable for both basic research and drug discovery. This compound has been identified as a potent inhibitor of eukaryotic cell migration. It has been shown to effectively block wound closure in cell monolayers and reduce the formation of lamellipodial protrusions at the wound margin.[5] While its interaction with RKIP has been documented[6][7], a growing body of evidence indicates that its primary anti-migratory effects stem from its profound impact on the actin cytoskeleton.[2][3] This guide will explore the multifaceted role of this compound, with a particular emphasis on its RKIP-independent mechanisms of action.

Mechanism of Action

The Role of Raf Kinase Inhibitor Protein (RKIP)

This compound was initially characterized as an inhibitor of the interaction between Raf-1 kinase and Raf Kinase Inhibitor Protein (RKIP), a negative regulator of the MAP kinase signaling pathway.[1][4] In some cellular contexts, inhibition of RKIP by this compound leads to activation of the MAPK pathway, which paradoxically is associated with a reduction in cell proliferation and migration.[8] However, several studies have demonstrated that the anti-migratory effects of this compound persist even in cells depleted of RKIP, suggesting an RKIP-independent mechanism of action.[1][2][3][4] These studies indicate that while this compound can bind to RKIP, its effects on the cytoskeleton and cell migration are not mediated through the Raf/MAPK signaling cascade.[1][2][3][4]

Impact on the Actin Cytoskeleton

The primary mechanism by which this compound inhibits cell migration appears to be through the profound reorganization of the actin cytoskeleton.[2][3] Treatment with this compound leads to a time-dependent disruption of actin stress fibers and a collapse of the cytoskeleton.[3] This disruption of the actin network directly impairs the cell's ability to form the necessary structures for movement, such as lamellipodia and filopodia.

Quantitative Data on this compound's Efficacy

The inhibitory effects of this compound on cell migration have been quantified in various studies. The following tables summarize the key quantitative data available.

| Parameter | Cell Line | Value | Reference |

| IC50 for Wound Closure Inhibition | MDCK | 14 µM | [5] |

Table 1: IC50 Value for this compound in a Wound Healing Assay. This table presents the half-maximal inhibitory concentration (IC50) of this compound required to inhibit the closure of a wound in a monolayer of Madin-Darby Canine Kidney (MDCK) cells.

| Concentration | Cell Line | Observed Effect | Reference |

| 10 µM | Human Uterine Leiomyoma and Myometrial Cells | Impaired cell migration in a wound-healing assay. | [8] |

| 20 µM | Mouse Embryonic Fibroblasts (MEFs) | Inhibition of cell migration in a wound healing assay. | [4] |

| 50 µM | Mouse Embryonic Fibroblasts (MEFs) | Significant inhibition of cell migration and collapse of the actin cytoskeleton. | [3] |

Table 2: Effective Concentrations of this compound in Cell Migration Assays. This table outlines the concentrations of this compound that have been demonstrated to effectively inhibit cell migration in different cell lines and experimental setups.

Signaling Pathways

The precise signaling pathway linking this compound to cytoskeletal rearrangement is an area of active investigation. Based on the known roles of Rho family GTPases in regulating the actin cytoskeleton, a putative pathway can be proposed. RhoA is typically associated with the formation of stress fibers and focal adhesions, while Rac1 is a key regulator of lamellipodia formation and membrane ruffling. The observed collapse of the cytoskeleton and inhibition of protrusions upon this compound treatment suggest a potential dysregulation of the delicate balance between RhoA and Rac1 activity.

Caption: Proposed Signaling Pathway of this compound Action.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on cell migration and cytoskeleton integrity.

Wound Healing (Scratch) Assay

This assay is used to study collective cell migration in vitro.

Materials:

-

Cultured cells of interest (e.g., MEFs, MDCK)

-

6-well or 12-well tissue culture plates

-

Sterile 200 µL pipette tips

-

Phosphate-buffered saline (PBS)

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

Microscope with a camera

Protocol:

-

Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.

-

Once confluent, gently create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells and debris.

-

Replace the PBS with fresh culture medium containing the desired concentration of this compound or vehicle control (DMSO).

-

Place the plate on a microscope stage within an incubator (37°C, 5% CO2).

-

Capture images of the wound at time 0 and at regular intervals (e.g., every 4, 8, 12, and 24 hours).

-

Analyze the images to measure the area of the wound at each time point. The rate of wound closure is calculated to determine the effect of this compound on cell migration.

Caption: Workflow for the Wound Healing Assay.

Transwell Migration Assay

This assay measures the chemotactic response of cells to a chemoattractant.

Materials:

-

Transwell inserts (e.g., 8 µm pore size)

-

24-well plates

-

Cultured cells of interest

-

Serum-free medium

-

Chemoattractant (e.g., medium with 10% FBS)

-

This compound stock solution (in DMSO)

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol, crystal violet)

-

Microscope

Protocol:

-

Culture cells to 70-80% confluency.

-

Serum-starve the cells overnight to reduce basal migration.

-

Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

Add the chemoattractant to the lower chamber of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

Add the cell suspension to the upper chamber of the inserts, including the desired concentration of this compound or vehicle control.

-

Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for the cell type (e.g., 4-24 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several fields of view under a microscope.

Caption: Workflow for the Transwell Migration Assay.

Immunofluorescence Staining of the Actin Cytoskeleton

This protocol allows for the visualization of changes in the actin cytoskeleton upon this compound treatment.

Materials:

-

Cells cultured on glass coverslips

-

This compound stock solution (in DMSO)

-

PBS

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking solution (e.g., 1% BSA in PBS)

-

Fluorescently labeled phalloidin (B8060827) (e.g., Phalloidin-iFluor 488)

-

DAPI (for nuclear counterstaining)

-

Antifade mounting medium

-

Fluorescence microscope

Protocol:

-

Grow cells on glass coverslips to the desired confluency.

-

Treat the cells with this compound or vehicle control for the desired time.

-

Gently wash the cells with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

Wash three times with PBS.

-

Block non-specific binding by incubating with blocking solution for 30 minutes.

-

Incubate with fluorescently labeled phalloidin in blocking solution for 20-60 minutes at room temperature, protected from light.

-

Wash three times with PBS.

-

(Optional) Counterstain nuclei with DAPI.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the actin cytoskeleton using a fluorescence microscope.

Conclusion

This compound is a potent inhibitor of cell migration that exerts its effects primarily through the disruption of the actin cytoskeleton. While its interaction with RKIP is established, the main anti-migratory mechanism appears to be independent of the Raf/MAPK pathway. The profound reorganization of actin filaments, including the collapse of stress fibers and inhibition of lamellipodia formation, directly impairs the machinery required for cell motility. The precise signaling intermediates that connect this compound to the regulation of Rho family GTPases, such as RhoA and Rac1, remain an important area for future investigation. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to utilize this compound as a tool to study and modulate cell migration. Further elucidation of its molecular targets will undoubtedly provide deeper insights into the complex regulation of cell motility and may pave the way for novel therapeutic strategies targeting diseases characterized by aberrant cell migration.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative Analysis of Cell Edge Dynamics during Cell Spreading - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell Type-specific Signaling Function of RhoA GTPase: Lessons from Mouse Gene Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Raf Kinase Inhibitory Protein Protects Cells against this compound-Mediated Inhibition of Migration | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound Disrupts Association of Raf Kinase Inhibitor Protein With Binding Proteins by Modifying a Conserved Histidine Residue in the Ligand-Binding Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Disrupts Association of Raf Kinase Inhibitor Protein With Binding Proteins by Modifying a Conserved Histidine Residue in the Ligand-Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lamellipodin tunes cell migration by stabilizing protrusions and promoting adhesion formation - PMC [pmc.ncbi.nlm.nih.gov]

Locostatin and the MAPK Signaling Pathway: A Critical Reevaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Locostatin, a synthetic small molecule, was initially identified as a compound that binds to the Raf Kinase Inhibitory Protein (RKIP), a key regulator of major signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2][3] This interaction led to the hypothesis that this compound could modulate MAPK signaling, a pathway crucial for cell proliferation, differentiation, and survival, and often dysregulated in cancer.[4][5] However, subsequent in-depth investigations have largely refuted this initial hypothesis, revealing that this compound's primary biological effects, particularly on cell migration, are independent of the MAPK pathway and are likely attributable to off-target effects on the cytoskeleton.[1][2][3] This guide provides a comprehensive technical overview of the research surrounding this compound's interaction with the MAPK signaling pathway, presenting the conflicting data, detailing experimental methodologies, and offering a critical perspective on its mechanism of action.

The Initial Hypothesis: this compound as a Modulator of RKIP-MAPK Signaling

RKIP, also known as PEBP1, is a negative regulator of the MAPK pathway.[1][2][3] It functions by binding to Raf-1, preventing it from phosphorylating and activating MEK, the subsequent kinase in the cascade. Early studies suggested that this compound, by binding to RKIP, could disrupt the RKIP-Raf-1 interaction, thereby influencing downstream MAPK signaling.[2][6][7] This proposed mechanism positioned this compound as a potential tool to study and therapeutically target the MAPK pathway.

Conflicting Evidence and a Paradigm Shift

Despite the initial hypothesis, a significant body of evidence has emerged that challenges the role of this compound as a direct modulator of MAPK signaling. A pivotal study by Shemon et al. (2009) demonstrated that while a precursor of this compound does bind to the ligand-binding pocket of RKIP, this binding does not prevent the association of RKIP with Raf-1.[1][3] Furthermore, this research showed that this compound had no effect on the activation of ERK, the final kinase in the MAPK cascade, in multiple cell lines, even when RKIP was depleted.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating this compound's effect on the MAPK pathway and cell migration.

| Study Focus | Cell Lines | This compound Concentration | Key Finding | Conclusion Regarding MAPK Pathway | Reference |

| ERK Phosphorylation | HeLa, MEFs | 20 µM, 50 µM | No effect on basal or EGF-induced ERK phosphorylation. | This compound does not affect MAPK/ERK signaling. | [1] |

| Cell Migration | MDCK, MCF-7 | 50 µM | Inhibition of cell migration after wounding. | Initially hypothesized to be Raf-dependent. | [2] |

| Cell Migration | MEFs | 25 µM, 50 µM | Inhibition of cell migration in a wound healing assay, independent of RKIP expression. | Inhibition of migration is independent of RKIP and MAPK signaling. | [2] |

| ERK Phosphorylation | Human uterine leiomyoma and myometrial cells | Not specified | Activation of MAPK pathway (ERK phosphorylation). | This compound activates MAPK signaling in this specific cell type. | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effect of this compound on the MAPK signaling pathway.

Western Blot Analysis for ERK Phosphorylation

This protocol is used to determine the activation state of the MAPK pathway by measuring the phosphorylation of ERK.

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa or MEFs) in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells overnight to reduce basal MAPK activity.

-

Pre-treat cells with desired concentrations of this compound (e.g., 20 µM, 50 µM) or DMSO (vehicle control) for 30 minutes.

-

Stimulate the cells with a growth factor like EGF (e.g., 10 ng/mL) for 5 minutes to activate the MAPK pathway.

-

-

Protein Extraction:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities and normalize p-ERK levels to total ERK levels.

-

Cell Migration (Wound Healing) Assay

This assay is used to assess the effect of this compound on cell migration.

-

Cell Seeding:

-

Plate cells (e.g., MEFs) in a 6-well plate and grow them to a confluent monolayer.

-

-

Creating the "Wound":

-

Create a scratch in the cell monolayer using a sterile pipette tip.

-

Wash the cells with PBS to remove detached cells.

-

-

Treatment:

-

Add fresh media containing this compound (e.g., 25 µM, 50 µM) or DMSO to the respective wells.

-

-

Imaging and Analysis:

-

Capture images of the wound at different time points (e.g., 0, 4, 8, 24 hours) using a microscope.

-

Measure the width of the wound at each time point and calculate the rate of cell migration into the wounded area.

-

Visualizing the Pathways and Workflows

Hypothesized (but largely refuted) Mechanism of this compound on MAPK Pathway

Caption: Initial hypothesis of this compound's effect on the MAPK pathway.

Experimental Workflow for Assessing this compound's Effect on ERK Activation

Caption: Workflow for analyzing ERK phosphorylation after this compound treatment.

This compound's Off-Target Effects on the Cytoskeleton

Caption: this compound's demonstrated effects on the cytoskeleton.

Conclusion and Future Directions

The available evidence strongly indicates that this compound's primary biological activities, including the inhibition of cell migration, are not mediated through the MAPK signaling pathway.[1][2][3] Instead, this compound appears to exert its effects through off-target mechanisms, primarily by disrupting the actin cytoskeleton and the mitotic spindle.[1][2] The observation of MAPK activation in uterine leiomyoma cells treated with this compound suggests that cell-type-specific effects may exist and warrant further investigation.[8]

For researchers and drug development professionals, it is crucial to recognize that this compound is not a specific inhibitor of the RKIP-MAPK axis. Its utility as a chemical probe for this pathway is therefore limited. Future research should focus on elucidating the precise molecular targets of this compound that are responsible for its effects on the cytoskeleton and cell migration. Identifying these targets could open new avenues for the development of novel therapeutics targeting cell motility and proliferation.

References

- 1. Raf Kinase Inhibitory Protein Protects Cells against this compound-Mediated Inhibition of Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Raf Kinase Inhibitory Protein Protects Cells against this compound-Mediated Inhibition of Migration | PLOS One [journals.plos.org]

- 3. Raf Kinase Inhibitory Protein protects cells against this compound-mediated inhibition of migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity [mdpi.com]

- 5. Profiling MAP kinase cysteines for targeted covalent inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Disrupts Association of Raf Kinase Inhibitor Protein With Binding Proteins by Modifying a Conserved Histidine Residue in the Ligand-Binding Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Disrupts Association of Raf Kinase Inhibitor Protein With Binding Proteins by Modifying a Conserved Histidine Residue in the Ligand-Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a disrupter of Raf kinase inhibitor protein, inhibits extracellular matrix production, proliferation, and migration in human uterine leiomyoma and myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Locostatin as a Modulator of Protein-Protein Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of Locostatin (B12463155), a small molecule inhibitor used to study and disrupt specific protein-protein interactions (PPIs). Initially identified for its ability to inhibit collective cell migration, this compound's primary mechanism involves the direct and covalent modification of the Raf Kinase Inhibitor Protein (RKIP), a key regulator in multiple signaling cascades. This document details its mechanism of action, summarizes key quantitative data, provides experimental protocols for its use, and visualizes the underlying biological and experimental processes.

Core Mechanism of Action

This compound functions as a selective disruptor of protein-protein interactions by targeting the Raf Kinase Inhibitor Protein (RKIP), also known as Phosphatidylethanolamine-binding protein (PEBP1).[1][2][3] The molecule's mode of action is highly specific:

-

Covalent Binding: this compound covalently binds to RKIP through an alkylation mechanism.[1][2]

-

Target Residue: It specifically modifies the highly conserved Histidine 86 (His86) residue located within the ligand-binding pocket of RKIP.[1][4]

-

Steric Hindrance: This covalent modification is believed to cause a conformational change or, more directly, introduce steric hindrance. This physical blockage prevents certain proteins from docking with RKIP.[1][5]

A crucial aspect of this compound's utility as a research tool is its selectivity. It effectively disrupts the interaction between RKIP and its binding partners Raf-1 Kinase and G protein-coupled receptor kinase 2 (GRK2).[1][4] However, it does not affect the association of RKIP with other proteins like inhibitor of κB kinase α (IKKα) and transforming growth factor β-activated kinase 1 (TAK1).[1][4] This specificity allows researchers to dissect the distinct functions of RKIP within different signaling pathways.

It is important to note that some studies have reported that this compound's inhibitory effects on cell migration can occur even in cells lacking RKIP, suggesting potential off-target effects or alternative mechanisms of action that are independent of its interaction with RKIP.[6][7]

The RKIP/Raf-1 Signaling Pathway Disruption

One of the most well-studied functions of RKIP is its negative regulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. RKIP directly binds to Raf-1, preventing it from phosphorylating and activating MEK1/2. By disrupting the RKIP/Raf-1 interaction, this compound effectively removes this inhibitory control.[2][8] This leads to the activation of the downstream cascade, resulting in increased phosphorylation of ERK.[8] This predictable downstream effect provides a powerful validation method to confirm that this compound is engaging its target in cellular assays.[8]

Quantitative Data Summary

The effective concentration of this compound varies depending on the cell type and the specific biological process being investigated. The following tables summarize concentrations cited in key studies.

| Parameter | Cell Type | Concentration | Observed Effect | Reference |

| Cell Migration Inhibition | Mouse Embryonic Fibroblasts (MEFs) | 20 µM | Significant inhibition of wound healing | [6] |

| Cell Migration Inhibition | Mouse Embryonic Fibroblasts (MEFs) | 50 µM | Stronger inhibition of wound healing | [6] |

| ECM & Proliferation Effects | Human Leiomyoma & Myometrial Cells | 10 µM | Reduced ECM components and impaired proliferation/migration | [8] |

| Apoptosis Induction | Chronic Lymphocytic Leukemia (CLL) Cells | Not specified | Induced apoptosis and reduced migration | [9] |

| Assay Type | Protein(s) | This compound Concentration | Conditions | Reference |

| In Vitro Co-Immunoprecipitation | RKIP, Raf-1 | 200 µM | Pre-incubation of 100 nM RKIP with this compound for 6h at 37°C | [1] |

| In Vitro Co-Immunoprecipitation | RKIP, GRK2 | 200 µM | Pre-incubation of 100 nM RKIP with this compound for 6h at 37°C | [1] |

| Mass Spectrometry | RKIP | 100 µM | Incubation with 20 µM RKIP for 24h at 37°C to identify modified residue | [1] |

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Validate Disruption of RKIP-Raf-1 Interaction

This protocol is adapted from methodologies used to demonstrate this compound's effect on the RKIP-Raf-1 complex.[1]

Objective: To determine if this compound disrupts the interaction between RKIP and Raf-1 in vitro.

Materials:

-

Recombinant purified RKIP

-

Cell lysate or immunoprecipitated sample containing tagged Raf-1 (e.g., FLAG-tagged Raf-1)

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

Protein G magnetic beads (e.g., Dynabeads)

-

Binding/Wash Buffer: 20 mM Tris pH 7.4, 2 mM EDTA

-

SDS-PAGE loading buffer

-

Primary antibodies: anti-RKIP, anti-FLAG (or other tag)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

Procedure:

-

Raf-1 Immobilization:

-

Incubate cell lysate containing FLAG-tagged Raf-1 with anti-FLAG antibody for 2 hours at 4°C.

-

Add Protein G magnetic beads and incubate for another 1 hour at 4°C to capture the antibody-Raf-1 complex.

-

Pellet the beads using a magnetic stand and wash 3 times with ice-cold Binding/Wash Buffer.

-

-

This compound Pre-incubation:

-

In a separate tube, prepare two samples of 100 nM RKIP in Binding/Wash Buffer.

-

To the "Treatment" tube, add this compound to a final concentration of 200 µM.

-

To the "Control" tube, add an equivalent volume of DMSO (e.g., 0.2% v/v).

-

Incubate both tubes for 6 hours at 37°C to allow for the covalent modification of RKIP.

-

-

Binding Reaction:

-

Add the pre-incubated RKIP samples (Treatment and Control) to the beads containing immobilized Raf-1.

-

Incubate for 1 hour at room temperature with gentle rotation to allow for RKIP-Raf-1 binding.

-

-

Washing:

-

Pellet the beads using a magnetic stand.

-

Discard the supernatant and wash the beads 5 times with Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

After the final wash, remove all supernatant.

-

Resuspend the beads in 1X SDS-PAGE loading buffer and boil for 5-10 minutes to elute proteins.

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane for Western blot analysis.

-

Probe the membrane with an anti-RKIP antibody to detect co-immunoprecipitated RKIP. As a loading control, you can also probe with the anti-FLAG antibody to confirm equal amounts of Raf-1 were pulled down in each sample.

-

Expected Result: A strong band for RKIP should be visible in the Control lane, while the band in the this compound Treatment lane should be significantly fainter or absent, demonstrating the disruption of the PPI.

Wound-Healing Assay to Measure Inhibition of Cell Migration

This protocol is based on methods used to assess the impact of this compound on collective cell migration.[6]

Objective: To determine the effect of this compound on the rate of cell migration in a confluent monolayer.

Materials:

-

Adherent cells (e.g., Mouse Embryonic Fibroblasts - MEFs)

-

Complete growth medium

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

6-well or 12-well tissue culture plates

-

200 µL pipette tips (for creating the scratch)

-

Microscope with a camera

Procedure:

-

Cell Seeding:

-

Seed cells in a multi-well plate at a density that will allow them to form a fully confluent monolayer within 24-48 hours.

-

-

Creating the Wound:

-

Once the monolayer is confluent, use a sterile 200 µL pipette tip to make a straight scratch down the center of each well. Apply firm, consistent pressure to ensure a cell-free gap.

-

Gently wash the wells twice with phosphate-buffered saline (PBS) to remove dislodged cells and debris.

-

-

Treatment:

-

Prepare complete growth medium containing the desired final concentration of this compound (e.g., 20 µM or 50 µM).

-

Prepare a control medium containing an equivalent volume of DMSO.

-

Replace the PBS in the wells with the appropriate treatment or control medium.

-

-

Imaging:

-

Immediately after adding the medium (Time = 0h), place the plate on a microscope and capture images of the scratch in predefined locations for each well.

-

Return the plate to the incubator (37°C, 5% CO2).

-

Capture images of the same locations at subsequent time points (e.g., 8h, 16h, 24h).

-

-

Analysis:

-

Use image analysis software (like ImageJ) to measure the area of the cell-free gap at each time point for all conditions.

-

Calculate the rate of wound closure by comparing the area at T=x to the area at T=0.

-

Plot the percentage of wound closure over time for the control and this compound-treated samples.

-

Expected Result: The rate of wound closure will be significantly slower in the this compound-treated wells compared to the DMSO control, indicating an inhibition of cell migration.

References

- 1. This compound Disrupts Association of Raf Kinase Inhibitor Protein With Binding Proteins by Modifying a Conserved Histidine Residue in the Ligand-Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. This compound Disrupts Association of Raf Kinase Inhibitor Protein With Binding Proteins by Modifying a Conserved Histidine Residue in the Ligand-Binding Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dl.begellhouse.com [dl.begellhouse.com]

- 6. Raf Kinase Inhibitory Protein Protects Cells against this compound-Mediated Inhibition of Migration | PLOS One [journals.plos.org]

- 7. Raf Kinase Inhibitory Protein Protects Cells against this compound-Mediated Inhibition of Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a disrupter of Raf kinase inhibitor protein, inhibits extracellular matrix production, proliferation, and migration in human uterine leiomyoma and myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of the Raf-1 kinase inhibitory protein (RKIP) by this compound induces cell death and reduces the CXCR4-mediated migration of chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Using Locostatin in a Cell Migration Scratch Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Locostatin, a small molecule inhibitor of cell migration, in a cell migration scratch assay. This document outlines the mechanism of action, provides detailed experimental protocols, presents quantitative data from relevant studies, and illustrates the key signaling pathways and workflows.

Introduction

This compound is a known inhibitor of cell migration.[1][2] Initially, it was believed to function by binding to the Raf Kinase Inhibitor Protein (RKIP), thereby disrupting the Raf/MAPK signaling pathway.[1] However, subsequent research has indicated that this compound's effects on the cytoskeleton and cell migration are independent of both RKIP and the MAPK pathway.[2][3] The primary mechanism of action is now understood to be the disruption of the actin cytoskeleton and microtubule dynamics, leading to an inhibition of cell motility.[2][3] The scratch assay, or wound healing assay, is a widely used in vitro method to study collective cell migration. It is a straightforward and cost-effective technique to assess the effects of compounds like this compound on cell migration.[4][5]

Data Presentation

The following table summarizes the quantitative effects of this compound on cell migration as determined by scratch assays in various cell lines.

| Cell Line | This compound Concentration | Time Point | % Inhibition of Wound Closure | Reference |

| Mouse Embryonic Fibroblasts (RKIP-/-) | 50 µM | 24 hours | 96 ± 5% | [2] |

| Human Uterine Leiomyoma Cells | 10 µM | Not specified | Impaired cell migration | [6] |

| Human Myometrial Cells | 10 µM | Not specified | Impaired cell migration | [6] |

| HeLa Cells | 20 µM and 50 µM | Not specified | Inhibition of cell migration | [3] |

| Mouse Embryonic Fibroblasts (Wild-Type) | 20 µM and 50 µM | 24 hours | Significant inhibition | [3] |

Experimental Protocols

This section provides a detailed protocol for a cell migration scratch assay using this compound.

Materials

-

Cells of interest (e.g., HeLa, MEFs, etc.)

-

Complete cell culture medium

-

Serum-free or low-serum cell culture medium

-

This compound (stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS), sterile

-

6-well or 12-well tissue culture plates

-

200 µL sterile pipette tips

-

Inverted microscope with a camera

-

Image analysis software (e.g., ImageJ)

-

Cell counting device (e.g., hemocytometer)

-

Trypsin-EDTA

-

Incubator (37°C, 5% CO2)

Procedure

-

Cell Seeding:

-

Culture cells to approximately 80-90% confluency.

-

Trypsinize and count the cells.

-

Seed the cells into 6-well or 12-well plates at a density that will form a confluent monolayer within 24 hours. The optimal seeding density should be determined for each cell line.

-

-

Creating the Scratch:

-

Once the cells have formed a confluent monolayer, gently aspirate the culture medium.

-

Using a sterile 200 µL pipette tip, create a straight scratch down the center of the well. A gentle, consistent pressure should be applied to ensure a uniform width. For consistency, a ruler or guide can be used.[7]

-

-

Washing:

-

Gently wash the wells twice with sterile PBS to remove any detached cells or debris. Be careful not to disturb the cells at the edge of the scratch.

-

-

This compound Treatment:

-

Prepare working concentrations of this compound (e.g., 10 µM, 20 µM, 50 µM) in serum-free or low-serum medium. A vehicle control (DMSO in medium at the same final concentration as the this compound-treated wells) must be included.

-

Add the prepared media to the respective wells.

-

-

Imaging:

-

Immediately after adding the treatments, capture the first set of images of the scratches (Time 0).

-

Place the plate in an incubator at 37°C with 5% CO2.

-

Acquire images of the same scratch areas at regular intervals (e.g., 0, 6, 12, and 24 hours). Mark the plate to ensure imaging of the exact same field of view at each time point.

-

-

Data Analysis:

-

Use image analysis software to measure the area of the scratch at each time point for all treatment groups.

-

Calculate the percentage of wound closure at each time point using the following formula: % Wound Closure = [ (Area at Time 0 - Area at Time X) / Area at Time 0 ] * 100

-

Compare the rates of wound closure between the this compound-treated groups and the vehicle control. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.

-

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. med.virginia.edu [med.virginia.edu]

- 3. Raf Kinase Inhibitory Protein Protects Cells against this compound-Mediated Inhibition of Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Raf Kinase Inhibitory Protein Protects Cells against this compound-Mediated Inhibition of Migration | PLOS One [journals.plos.org]

- 5. Raf Kinase Inhibitory Protein Protects Cells against this compound-Mediated Inhibition of Migration | PLOS One [journals.plos.org]

- 6. This compound, a disrupter of Raf kinase inhibitor protein, inhibits extracellular matrix production, proliferation, and migration in human uterine leiomyoma and myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. axionbiosystems.com [axionbiosystems.com]

Optimizing Lovastatin Concentration for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lovastatin (B1675250), a potent inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, is a widely utilized compound in cell biology research.[1][2][3] Its primary mechanism of action involves the blockage of the mevalonate (B85504) pathway, leading to decreased cholesterol synthesis.[3][4] This inhibition has pleiotropic effects on cells, including cell cycle arrest, induction of apoptosis, and modulation of various signaling pathways, making it a valuable tool for studying cellular processes and for potential therapeutic applications.[3][4] The optimal concentration of lovastatin for cell culture experiments is highly dependent on the cell type and the desired experimental outcome. This document provides a comprehensive guide to determining the appropriate lovastatin concentration, along with detailed protocols for key experimental assays.

Data Presentation: Optimal Lovastatin Concentrations

The effective concentration of lovastatin varies significantly across different cell lines and experimental endpoints. The following table summarizes quantitative data from various studies to guide the selection of an appropriate concentration range.

| Cell Line | Experimental Goal | Effective Lovastatin Concentration | Incubation Time | Reference |

| Human Enterocytes | 50% Inhibition of Cholesterol Synthesis | ~0.004 ng/mL | Not Specified | [5] |

| Human Hepatocytes, Fibroblasts, Arterial Smooth Muscle Cells, HepG2 | 50% Inhibition of Cholesterol Synthesis | ~0.03 ng/mL | Not Specified | [5] |

| HepG2 | IC50 for HMG-CoA Reductase Inhibition | 0.00005 µM | Not Specified | [1] |

| HepG2 | IC50 for Cholesterol Synthesis Inhibition | 0.05 µM | Not Specified | [1] |

| HES 9 | IC50 for HMG-CoA Reductase Inhibition | 0.013 µM | Not Specified | [1] |

| Human Fetal Brain Cells | Inhibition of Cholesterol Synthesis | 0.01 - 1000 ng/mL | Not Specified | [6] |

| Immortal Astrocytes | Inhibition of Cell Proliferation | 100 ng/mL | Not Specified | [6] |

| MCF-7, MDA-MB-231 | G1 Cell Cycle Arrest | 10 µM | 36 hours | [7][8][9] |

| Human Bladder Carcinoma T24 | G1 and G2 Cell Cycle Arrest | 2 - 10 µM | Not Specified | [1] |

| Human Bladder Carcinoma T24 | Cytotoxicity | 50 µM | Not Specified | [1] |

| Primary Effusion Lymphoma (PEL) cells (BC3, BCBL1) | Cytotoxicity | 3 - 30 µM | 24 - 48 hours | [10][11] |

| A549 (Human Lung Carcinoma) | Inhibition of Cell Proliferation | 5 - 50 µM | 24 hours | [12] |

| HT29 (Human Colon Adenocarcinoma) | Apoptosis Induction | 20 - 40 µM | 48 - 72 hours | [13] |

| HL-60 (Human Promyelocytic Leukemia) | Apoptosis Induction | 20 µM | Not Specified | [] |

| Triple-Negative Breast Cancer (MDA-MB-231, MDA-MB-468) | Anti-proliferative Activity | 0.1 - 10 µM | Not Specified | [] |

| Raw 264.7 (Murine Macrophage) | Inhibition of Cholesterol Synthesis | 5 - 40 µM | 48 hours | [15] |

Signaling Pathways and Experimental Workflows

Lovastatin's Mechanism of Action and Downstream Effects

Lovastatin primarily acts by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway.[3][4] This blockage prevents the conversion of HMG-CoA to mevalonate, a precursor for cholesterol and various non-sterol isoprenoids.[2] The depletion of these molecules affects multiple cellular processes.

Caption: Lovastatin inhibits HMG-CoA reductase, blocking the mevalonate pathway and downstream cellular processes.

General Experimental Workflow for Lovastatin Treatment

A typical workflow for studying the effects of lovastatin in cell culture involves several key steps, from initial cell culture to data analysis.

Caption: A generalized workflow for in vitro experiments involving lovastatin treatment.

Experimental Protocols

Preparation of Lovastatin Stock Solution

Lovastatin is a prodrug and exists in an inactive lactone form.[3] For cell culture experiments, it needs to be converted to its active, open-ring β-hydroxy acid form.

Materials:

-

Lovastatin powder

-

Ethanol (B145695) (100%)

-

Sodium Hydroxide (NaOH), 1 N

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Sterile microcentrifuge tubes

-

Water bath or heat block at 50°C

Protocol:

-

Weigh out the desired amount of lovastatin powder.

-

Dissolve the lovastatin in a small volume of 100% ethanol.

-

Add 1 N NaOH to the solution. The final concentration of NaOH should be approximately 0.1 N.

-

Incubate the mixture in a 50°C water bath for 2 hours to facilitate the hydrolysis of the lactone ring.[13]

-

Neutralize the solution by adding PBS (pH 7.4) to the desired final volume.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of lovastatin on a cell population.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Lovastatin stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[16]

-

The next day, remove the medium and replace it with fresh medium containing various concentrations of lovastatin (e.g., 0, 5, 10, 20, 40, 80, 160, 320 µg/mL).[10] Include a vehicle control (medium with the same concentration of ethanol/NaOH/PBS as the highest lovastatin concentration).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[10][13]

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[16]

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 450 nm using a microplate reader.[12]

-

Calculate cell viability as a percentage of the control (untreated) cells.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of lovastatin on cell cycle progression.

Materials:

-